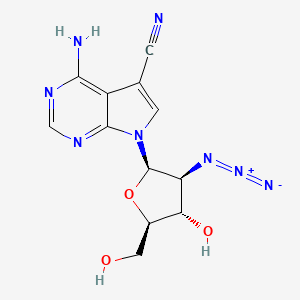
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C12H12N8O3 and its molecular weight is 316.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a member of the pyrrolopyrimidine family, which has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse scholarly sources.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an azido group, which is known for its reactivity and potential to participate in various biological processes.
Research indicates that compounds similar to this pyrrolopyrimidine derivative often act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, modifications to pyrrolopyrimidines have resulted in potent inhibitors of the PKB (Protein Kinase B) pathway, which is crucial for cell survival and proliferation .
Antitumor Activity
Studies have demonstrated that derivatives of pyrrolopyrimidines exhibit significant antitumor activity. For example, the compound was tested for its effects on various cancer cell lines, showing promising results in inhibiting cell growth:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 13.42 | Moderate cytotoxicity |
| MDA-MB-231 | 28.89 | Higher selectivity observed |
| BALB 3T3 | 736 | Low cytotoxicity |
These results suggest that the compound selectively targets cancer cells while sparing normal cells .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The 3T3 NRU test indicated that while the compound showed some cytotoxic effects, it was significantly less toxic to normal cells compared to cancerous cells. The selectivity index (SI) was calculated to assess the therapeutic window:
For instance, an SI greater than 12 was recorded for one derivative, indicating a favorable therapeutic profile .
Case Study 1: In Vivo Efficacy
In a study involving human tumor xenografts in nude mice, the compound demonstrated significant tumor growth inhibition at well-tolerated doses. This highlights its potential for development as an anticancer agent with manageable side effects .
Case Study 2: Selective Kinase Inhibition
Another case study focused on the compound's selectivity for PKB over other kinases. The findings revealed that it exhibited over 150-fold selectivity for PKB compared to PKA (Protein Kinase A), which is crucial for minimizing off-target effects during therapy .
属性
CAS 编号 |
127880-85-7 |
|---|---|
分子式 |
C12H12N8O3 |
分子量 |
316.28 g/mol |
IUPAC 名称 |
4-amino-7-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12N8O3/c13-1-5-2-20(11-7(5)10(14)16-4-17-11)12-8(18-19-15)9(22)6(3-21)23-12/h2,4,6,8-9,12,21-22H,3H2,(H2,14,16,17)/t6-,8+,9-,12-/m1/s1 |
InChI 键 |
YWDDRZKXUXIVKR-IQEPQDSISA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N)C#N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N=[N+]=[N-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















